tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate

Catalog No.
S6630954
CAS No.
666262-72-2
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carba...

CAS Number

666262-72-2

Product Name

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate

IUPAC Name

tert-butyl N-(oxan-4-ylmethyl)carbamate

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-9-4-6-14-7-5-9/h9H,4-8H2,1-3H3,(H,12,13)

InChI Key

SYZGVSQZONQUDV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CCOCC1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCOCC1

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a tetrahydro-2H-pyran moiety via a methyl linkage. The chemical formula for this compound is C11_{11}H21_{21}N1_{1}O3_{3} with a molecular weight of approximately 215.29 g/mol. Its structural formula indicates the presence of multiple functional groups, including a carbamate, which contributes to its biological activity and potential applications in medicinal chemistry .

4-(Boc-aminomethyl)-tetrahydro-2H-pyrane is likely not a final product but an intermediate. As such, it wouldn't have a specific mechanism of action in biological systems. Its purpose is to serve as a building block for the synthesis of more complex molecules that might have specific biological activities.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Consult the Safety Data Sheet (SDS) for any specific handling instructions if available.
Typical of carbamates. These include:

  • Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.
  • Transesterification: This reaction can occur when treated with alcohols, resulting in the exchange of the tert-butyl group with another alcohol.
  • Nucleophilic Substitution: The compound may undergo nucleophilic attack at the carbonyl carbon, allowing for further functionalization.

These reactions highlight its potential as a versatile intermediate in organic synthesis .

The biological activity of tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate has been explored in various studies. Compounds containing tetrahydro-pyran rings are often associated with significant pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives exhibit inhibitory effects against bacterial strains.
  • Antitumor Properties: Certain studies suggest that carbamate-containing compounds may induce apoptosis in cancer cells.
  • Neuroprotective Effects: Research indicates potential benefits in neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

These activities make this compound a candidate for further investigation in drug development .

The synthesis of tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves several steps:

  • Formation of Tetrahydro-2H-Pyran: This can be achieved through cyclization reactions involving appropriate precursors such as aldehydes and alcohols.
  • Carbamoylation: The tetrahydropyran derivative is then reacted with tert-butyl isocyanate to form the carbamate linkage.
  • Purification: The resulting product is purified using techniques like recrystallization or chromatography.

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate has potential applications in various fields:

  • Pharmaceuticals: As a precursor for drug candidates due to its biological activities.
  • Agricultural Chemicals: It may serve as an intermediate for developing agrochemicals.
  • Material Science: Utilized in synthesizing polymers or materials with specific properties.

These applications underscore its significance in both research and industrial contexts .

Interaction studies involving tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate have revealed insights into its mechanism of action:

  • Protein Binding: Investigations into how this compound interacts with proteins can elucidate its pharmacokinetic properties.
  • Receptor Binding Studies: Understanding its affinity for various receptors provides information on potential therapeutic uses.

Such studies are crucial for assessing the safety and efficacy of this compound in clinical settings .

Several compounds share structural similarities with tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
tert-butyl (morpholin-3-ylmethyl)carbamateMorpholine ring0.85
(S)-tert-butyl (morpholin-3-ylmethyl)carbamateChiral morpholine0.85
(R)-tert-butyl (morpholin-3-ylmethyl)carbamateChiral morpholine0.85
tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamateTetrahydrofuran ring0.92
(2R,4S)-2-Hydroxymethyl-4-Boc-aminopyrrolidine hydrochloridePyrrolidine structure0.84

The uniqueness of tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate lies in its specific combination of the tetrahydro-pyran structure and carbamate functionality, which may impart distinct biological activities not found in other similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.15214353 g/mol

Monoisotopic Mass

215.15214353 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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